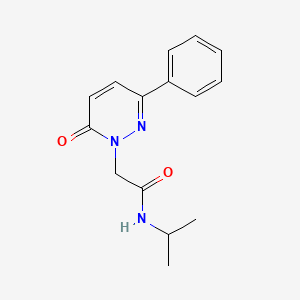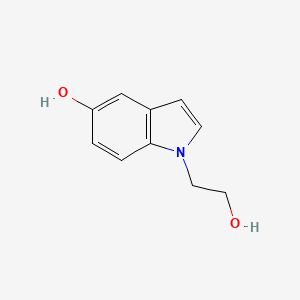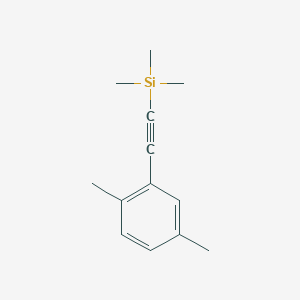
(2,5-Dimethyl-phenylethynyl)-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethyl-phenylethynyl)-trimethyl-silane: is an organosilicon compound that features a phenylethynyl group substituted with two methyl groups at the 2 and 5 positions, and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 2,5-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dimethylbenzophenone or 2,5-dimethylbenzoic acid.
Reduction: Formation of 2,5-dimethylphenylethane.
Substitution: Formation of 2,5-dimethylphenylethynyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and polymers. It serves as a precursor for the synthesis of silyl-protected alkynes and other functionalized aromatic compounds .
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may be explored for potential use in drug discovery and development due to their structural diversity and reactivity.
Industry: In the materials science industry, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its unique properties contribute to the development of materials with enhanced thermal stability and mechanical strength .
Mecanismo De Acción
The mechanism of action of (2,5-Dimethyl-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the phenylethynyl group and the trimethylsilyl group. The phenylethynyl group can participate in various addition and substitution reactions, while the trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Phenylethynyltrimethylsilane: Lacks the methyl substitutions at the 2 and 5 positions.
2,5-Dimethylphenylacetylene: Lacks the trimethylsilyl group.
Trimethylsilylacetylene: Lacks the phenyl and methyl groups.
Uniqueness: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both the phenylethynyl group with methyl substitutions and the trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and materials science .
Propiedades
Fórmula molecular |
C13H18Si |
|---|---|
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18Si/c1-11-6-7-12(2)13(10-11)8-9-14(3,4)5/h6-7,10H,1-5H3 |
Clave InChI |
ZTFVJCAURSMIHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



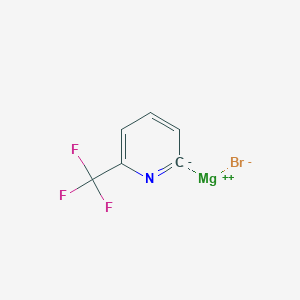
![(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B14869432.png)

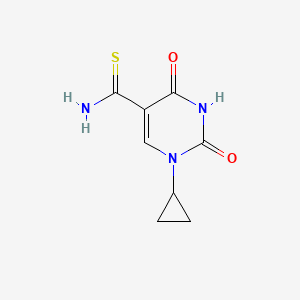
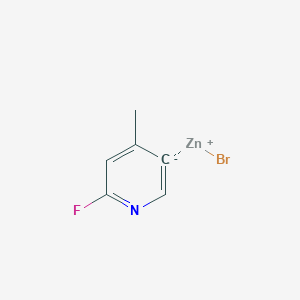
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)


![9,9'-Spirobi[fluoren]-4-amine](/img/structure/B14869473.png)

